5-Chloro-4-methyl-2-nitroaniline
Overview
Description
5-Chloro-4-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anaerobic Degradation
5-Chloro-4-methyl-2-nitroaniline, as part of the nitroaromatic compounds family, is utilized in industrial and agricultural sectors. It poses environmental challenges due to its persistence. Research by Duc (2019) on related compounds like 2-chloro-4-nitroaniline shows their anaerobic degradation by microbial strains, highlighting the potential bioremediation applications for similar compounds (Duc, 2019).
Synthesis and Photoaffinity Probing
Lamotte et al. (1994) demonstrate the synthesis of related compounds from commercial 4-chloro-3-nitroaniline, leading to efficient photoaffinity probes. This suggests potential applications of this compound in photoaffinity labeling for biological studies (Lamotte et al., 1994).
Solubility and Thermodynamics
Xu and Wang (2019) investigated the solubility and thermodynamics of 2-chloro-5-nitroaniline in various solvents. Understanding the solubility behavior can inform the use of this compound in different solvent systems for chemical processes and formulations (Xu & Wang, 2019).
Crystal Structure Analysis
Medviediev and Daszkiewicz (2021) conducted structural analysis on salts of similar compounds, such as 2-chloro-4-nitroaniline. Their work provides insights into the molecular structure, which can be relevant for understanding the crystallography of this compound (Medviediev & Daszkiewicz, 2021).
Reporter Molecule for DNA Conformation
Vyas et al. (1984) studied the use of a related compound, 2-methyl-4-nitroaniline, as a reporter molecule in a crystalline complex with DNA, indicating potential applications of this compound in studying DNA conformation and interactions (Vyas et al., 1984).
Thermodynamic Properties
Silva et al. (2003) examined the thermodynamic properties of similar compounds, which can inform the thermal stability and reactivity of this compound in various chemical processes (Silva et al., 2003).
Synthesis and Antimicrobial Activity
Lingappa et al. (2011) synthesized derivatives of 2-methyl-5-nitroaniline and evaluated their antimicrobial activity. This suggests the potential of this compound derivatives in developing new antimicrobial agents (Lingappa et al., 2011).
Mechanism of Action
Mode of Action
Nitro compounds, in general, are known to have a high dipole moment due to the polar character of the nitro group .
Pharmacokinetics
It is known that nitro compounds, in general, have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .
Properties
IUPAC Name |
5-chloro-4-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWHBSDZHSQECL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291001 | |
Record name | 5-chloro-4-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-80-6 | |
Record name | 5-Chloro-4-methyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7149-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 72334 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7149-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-4-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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